molecular formula C9H13Cl2N3 B3003261 1-(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine dihydrochloride CAS No. 1357354-10-9

1-(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine dihydrochloride

Cat. No.: B3003261
CAS No.: 1357354-10-9
M. Wt: 234.12
InChI Key: HBAPPBNKMCRUAC-UHFFFAOYSA-N
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Description

1-(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine dihydrochloride is a chemical compound with the molecular formula C9H12ClN3. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with methylglyoxal in the presence of an acid catalyst to form the imidazo[1,2-a]pyridine core. Subsequent functionalization of the core with a methyl group and conversion to the methanamine derivative is achieved through standard organic synthesis techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

1-(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine
  • 1-{3-methylimidazo[1,5-a]pyridin-1-yl}methanamine dihydrochloride

Uniqueness

1-(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine dihydrochloride is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

(7-methylimidazo[1,2-a]pyridin-3-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-7-2-3-12-8(5-10)6-11-9(12)4-7;;/h2-4,6H,5,10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAPPBNKMCRUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N2C=C1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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